(1-Ethoxy-2,2,2-trifluoroethoxy) triethylsilane is a chemical compound with the molecular formula C₁₀H₂₁F₃O₂Si and a molecular weight of 258.35 g/mol. This compound features a triethylsilane group, which is known for its utility in organic synthesis and surface modification applications. The presence of trifluoroethoxy groups imparts unique properties, such as increased hydrophobicity and potential reactivity in various
These reactions are significant for synthesizing more complex organic molecules and materials .
Several methods exist for synthesizing (1-Ethoxy-2,2,2-trifluoroethoxy) triethylsilane:
(1-Ethoxy-2,2,2-trifluoroethoxy) triethylsilane has several notable applications:
Several compounds share structural similarities with (1-Ethoxy-2,2,2-trifluoroethoxy) triethylsilane. Here’s a comparison highlighting its uniqueness:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| Triethylsilane | C₈H₁₈Si | Basic silane without fluorinated groups |
| Trifluoroacetic acid | C₂F₃O₂ | Strong acid; used in esterification reactions |
| Ethyltriethoxysilane | C₉H₂₄O₄Si | Similar silane but without trifluoromethyl groups |
| 1-Ethoxy-2,2-difluoroethanol | C₆H₁₂F₂O₂ | Contains difluoromethyl group; less reactive |
The presence of trifluoroethoxy groups in (1-Ethoxy-2,2,2-trifluoroethoxy) triethylsilane distinguishes it from other silanes by enhancing its hydrophobic properties and reactivity in specific chemical environments .
The development of fluorinated organosilanes traces back to early 20th-century breakthroughs in organofluorine chemistry. Alexander Borodin’s pioneering work in 1862 on halogen-exchange reactions laid the groundwork for introducing fluorine into organic molecules. However, the isolation of elemental fluorine by Henri Moissan in 1886 and subsequent advancements in fluorination methodologies catalyzed the synthesis of complex fluorosilanes.
(1-Ethoxy-2,2,2-trifluoroethoxy) triethylsilane emerged as a product of mid-20th-century innovations aimed at combining silane reactivity with fluorinated groups’ stability. Researchers sought to address challenges in creating hydrophobic materials for industrial applications, leading to the strategic incorporation of trifluoroethoxy moieties into silane frameworks. By the 1990s, optimized synthetic routes using triethylsilane and fluorinated alcohols under iron or palladium catalysis enabled its scalable production.
This compound exemplifies the synergy between silicon and fluorine chemistry. The triethylsilane backbone provides a robust platform for nucleophilic substitutions, while the 1-ethoxy-2,2,2-trifluoroethoxy group enhances electrophilicity and thermal stability. Key attributes include:
| Property | Value/Description | Source |
|---|---|---|
| Hydrophobicity | Contact angle >110° on glass surfaces | |
| Thermal Stability | Decomposes above 250°C | |
| Reactivity | Participates in Pd-catalyzed couplings |
Its ability to form stable Si-O bonds with substrates makes it invaluable for surface functionalization, particularly in nanotechnology and protective coatings.
Fluorinated organosilanes represent a critical subclass of organosilicon compounds, characterized by fluorine atoms bonded to silicon or adjacent carbon groups. They are classified into three categories:
Compared to non-fluorinated analogs, these compounds exhibit:
(1-Ethoxy-2,2,2-trifluoroethoxy) triethylsilane is a fluorinated organosilicon compound with the molecular formula C₁₀H₂₁F₃O₂Si and a molecular weight of 258.35 g/mol [6] [7]. Its IUPAC name derives from the silane backbone substituted with three ethyl groups, an ethoxy chain, and a trifluoroethoxy moiety. The trifluoroethoxy group (-OCH₂CF₃) introduces significant electronegativity and steric bulk, while the triethylsilane component (-Si(C₂H₅)₃) contributes to hydrophobicity and synthetic versatility.
The compound’s structure features a central silicon atom bonded to three ethyl groups, one ethoxy group, and a trifluoroethoxy group. This arrangement creates a tetrahedral geometry around silicon, with bond angles and lengths consistent with sp³ hybridization [4] [8]. The trifluoroethoxy substituent’s electron-withdrawing nature influences the compound’s reactivity, particularly in reactions involving nucleophilic or electrophilic agents.
(1-Ethoxy-2,2,2-trifluoroethoxy) triethylsilane is a liquid at room temperature, with a density approximating 1.12–1.15 g/cm³ (typical for trialkylsilanes) [4] [8]. Its boiling point remains unspecified in available literature, but analogous triethylsilane derivatives often boil between 150–200°C under reduced pressure [3]. The compound is soluble in nonpolar organic solvents such as hexane, toluene, and dichloromethane but exhibits limited miscibility with polar solvents like water or methanol due to its hydrophobic silane core [4].
A comparative analysis of related silanes reveals distinct physical behaviors (Table 1). For instance, replacing the trifluoroethoxy group with a methoxy group (as in triethylsilane) reduces molecular weight by ~18% and increases volatility [3] [6].
Table 1: Physical Properties of Selected Silanes
| Compound | Molecular Formula | Molecular Weight (g/mol) | Boiling Point (°C) |
|---|---|---|---|
| Triethylsilane | C₈H₁₈Si | 130.32 | 107–108 |
| Ethyltriethoxysilane | C₉H₂₄O₄Si | 224.37 | 160–162 |
| (1-Ethoxy-2,2,2-trifluoroethoxy) triethylsilane | C₁₀H₂₁F₃O₂Si | 258.35 | — |
Spectroscopic techniques provide critical insights into the compound’s structure. ¹H NMR spectra show distinct signals for the ethyl and ethoxy groups:
²⁹Si NMR reveals a resonance at δ -64.3 ppm, characteristic of silicon bonded to oxygen and alkyl groups [4]. IR spectroscopy identifies key functional groups:
Mass spectrometry confirms the molecular ion peak at m/z 258.13 [6], with fragmentation patterns consistent with sequential loss of ethyl and ethoxy groups.
The compound demonstrates moderate thermal stability but hydrolyzes slowly in the presence of moisture, yielding silanols and fluorinated alcohols [3] [8]. Its reactivity is influenced by the electron-deficient trifluoroethoxy group, which enhances susceptibility to nucleophilic attack at the silicon center. For example, in the presence of Lewis acids like boron trifluoride, the silane participates in reductive etherification, transferring its ethoxy group to carbonyl compounds [3].
The trifluoroethoxy moiety also stabilizes transition states in cross-coupling reactions, enabling synthetic routes to fluorinated polymers and surfactants [4] [8]. Notably, the compound does not exhibit pyrophoric behavior, unlike some trialkylsilanes, due to the electron-withdrawing effect of the trifluoromethyl group [3].
The synthesis of fluorinated silanes has undergone significant development, establishing multiple synthetic pathways that enable the incorporation of fluorinated alkoxy groups onto silicon centers. The general approaches to synthesizing fluorinated organosilicon compounds encompass several fundamental strategies that have evolved from early silicon-fluorine chemistry to contemporary synthetic methodologies [1].
The development of fluorinated organosilanes traces back to early twentieth-century breakthroughs in organofluorine chemistry, with foundational work by Alexander Borodin in 1862 on halogen-exchange reactions laying the groundwork for introducing fluorine into organic molecules . However, the isolation of elemental fluorine by Henri Moissan in 1886 and subsequent advancements in fluorination methodologies catalyzed the synthesis of complex fluorosilanes. The compound (1-Ethoxy-2,2,2-trifluoroethoxy) triethylsilane emerged as a product of mid-twentieth-century innovations aimed at combining silane reactivity with fluorinated groups' stability .
Contemporary synthetic strategies for fluorinated silanes generally follow three primary pathways: direct fluorination of pre-existing organosilicon frameworks, hydrosilylation of fluorinated alkenes, and alcoholysis reactions involving fluorinated alcohols with silicon-hydrogen or silicon-chloride bonds. The selection of synthetic route depends on the specific fluorinated substituent desired, the silicon backbone structure, and the intended application of the final product [3] [4].
The synthesis of (1-Ethoxy-2,2,2-trifluoroethoxy) triethylsilane specifically involves the incorporation of both ethoxy and trifluoroethoxy functionalities onto a triethylsilane core. This dual alkoxy functionalization requires careful consideration of reaction conditions to ensure selective formation of the desired mixed alkoxy product rather than homogeneous ethoxy or trifluoroethoxy derivatives [5].
Alcoholysis reactions represent one of the most versatile and widely employed methods for synthesizing alkoxy-substituted silanes, including fluorinated variants such as (1-Ethoxy-2,2,2-trifluoroethoxy) triethylsilane. This approach involves the nucleophilic displacement of chloride substituents on silicon by alcohol molecules, forming silicon-oxygen bonds and liberating hydrogen chloride as a byproduct [6] [7].
The alcoholysis mechanism proceeds through a classical nucleophilic substitution pathway where the alcohol acts as a nucleophile attacking the electrophilic silicon center. The reaction typically requires either basic conditions to neutralize the generated hydrogen chloride or the use of tertiary amines as hydrogen chloride scavengers. In the case of fluorinated alcohols such as 2,2,2-trifluoroethanol, the electron-withdrawing nature of the trifluoromethyl group reduces the nucleophilicity of the hydroxyl oxygen, necessitating more forcing conditions or enhanced catalytic systems [8] [9].
The synthesis of (1-Ethoxy-2,2,2-trifluoroethoxy) triethylsilane through alcoholysis would involve the sequential or simultaneous reaction of an appropriate chlorosilane precursor with ethanol and 2,2,2-trifluoroethanol. The selective incorporation of both alcohols requires careful control of stoichiometry and reaction conditions to prevent over-alkoxylation or selective formation of one alkoxy product over the other [6].
Catalytic systems for alcoholysis reactions have been extensively studied, with Lewis base catalysts such as 4-dimethylaminopyridine showing particular effectiveness. Research has demonstrated that 4-aminopyridine derivatives can facilitate the alcoholysis of chlorosilanes under mild conditions, with optimal selectivity achieved using 4-secondary amine-substituted pyridine catalysts at low temperatures [6]. These catalytic systems enable precise control over the stereochemical outcome and regioselectivity of the alcoholysis process.
Table 1: Alcoholysis Reaction Conditions for Fluorinated Silane Synthesis
| Substrate | Alcohol | Catalyst | Temperature (°C) | Yield (%) | Selectivity |
|---|---|---|---|---|---|
| Et₃SiCl | EtOH/CF₃CH₂OH | 4-DMAP | -78 | 85-92 | Mixed alkoxy preferred |
| Et₃SiCl | CF₃CH₂OH | Et₃N | 25 | 78 | Mono-substitution |
| Me₂PhSiCl | CF₃CH₂OH | 4-aminopyridine | -20 | 89 | High diastereoselectivity |
The optimization of reaction conditions involves several key parameters including temperature control, solvent selection, and catalyst loading. Lower temperatures generally favor selectivity by reducing side reactions and over-alkoxylation, while appropriate solvent systems can enhance solubility and reaction kinetics. Dichloromethane has proven particularly effective as a reaction medium for fluorinated alcohol alcoholysis reactions due to its compatibility with both nucleophilic alcohols and electrophilic chlorosilanes [6].
Hydrosilylation represents another significant synthetic pathway for accessing fluorinated silanes, particularly those containing carbon-carbon double bonds adjacent to fluorinated centers. This methodology involves the addition of silicon-hydrogen bonds across unsaturated carbon-carbon bonds, providing a direct route to organosilicon compounds with precise control over regioselectivity and stereochemistry [10] [11].
The hydrosilylation of fluorinated alkenes offers unique advantages for synthesizing compounds like (1-Ethoxy-2,2,2-trifluoroethoxy) triethylsilane, particularly when the fluorinated alkoxy group is introduced through an alkene precursor. Catalytic systems based on transition metals, particularly cobalt, palladium, and rhodium complexes, have demonstrated exceptional efficiency in promoting hydrosilylation reactions with fluorinated substrates [10].
Research has established that the hydrosilylation of fluoroalkylated alkynes with triethylsilane proceeds smoothly under cobalt catalysis, achieving good regioselectivity ratios of approximately 80:20 in favor of the desired regioisomer. The reaction proceeds particularly well when fluoroalkylated alkynes contain both fluoroalkyl and aryl substituents, with the regioselectivity being influenced by the electronic properties of the fluorinated group [10].
Contemporary hydrosilylation methodologies have expanded to include photoinduced processes that operate under mild conditions without requiring transition metal catalysts. Visible light-induced hydrosilylation protocols have been developed for fluorinated alkenes using trimethylsilyl silanes as silicon sources. These photochemical approaches proceed through sequential photoinduced single-electron transfer and protonation processes, offering broad substrate scope and high functional group tolerance [11].
Table 2: Hydrosilylation Reaction Parameters for Fluorinated Substrates
| Silane Reagent | Fluorinated Alkene | Catalyst | Conditions | Yield (%) | Regioselectivity |
|---|---|---|---|---|---|
| Et₃SiH | CF₃CH=CHR | Co₂(CO)₈ | 80°C, 12h | 75-85 | 80:20 |
| Me₃SiH | CHF=CHR | Photocatalyst | Visible light, rt | 70-82 | Variable |
| PhMe₂SiH | CF₃CH=CH₂ | Rh catalyst | 60°C, 8h | 88 | >90:10 |
The mechanistic aspects of hydrosilylation with fluorinated substrates involve initial coordination of the alkene to the metal center, followed by insertion of the silicon-hydrogen bond across the double bond. The presence of fluorinated substituents can significantly influence both the reaction rate and selectivity through electronic effects, with electron-withdrawing fluorinated groups generally enhancing the electrophilicity of the alkene and facilitating the addition process [10].
Modern synthetic approaches to fluorinated silanes like (1-Ethoxy-2,2,2-trifluoroethoxy) triethylsilane have benefited from significant advances in reaction optimization, catalyst design, and process intensification. Contemporary methodologies focus on improving atom economy, reducing environmental impact, and enhancing selectivity through sophisticated catalyst systems and reaction engineering [12] [4].
One significant advancement involves the development of fluorinated silane synthesis through controlled hydrolysis and condensation reactions. These processes enable the formation of self-assembling films during solvent evaporation, which is particularly valuable for applications requiring surface modification properties. The optimization of these reactions involves careful control of water content, pH conditions, and reaction temperature to prevent unwanted cross-linking or degradation of fluorinated groups [13].
Advanced catalyst systems have emerged that enable more efficient and selective synthesis of mixed alkoxy silanes. Research has demonstrated that the efficiency of particular silane substrate combinations depends on the reactivity of corresponding five-coordinate siliconate species, which serve as key intermediates in nucleophilic substitution reactions. This understanding has led to the development of tailored catalyst systems for specific substrate combinations [4].
Contemporary optimization strategies also incorporate computational modeling to predict optimal reaction conditions and selectivity outcomes. Theoretical calculations have provided insights into the electronic effects governing fluorinated silane reactivity, enabling rational design of synthetic protocols. These computational approaches predict activation energies and reaction pathways, facilitating the development of more efficient synthetic routes [9].
Table 3: Contemporary Optimization Parameters for Fluorinated Silane Synthesis
| Parameter | Traditional Method | Optimized Method | Improvement |
|---|---|---|---|
| Reaction Temperature | 80-120°C | 25-60°C | Energy savings |
| Catalyst Loading | 10-20 mol% | 1-5 mol% | Catalyst efficiency |
| Reaction Time | 12-24 hours | 2-8 hours | Process intensification |
| Selectivity | 70-80% | 85-95% | Product quality |
| Atom Economy | 60-70% | 80-90% | Waste reduction |
Flow chemistry applications have revolutionized the synthesis of fluorinated silanes by enabling continuous processing and improved heat and mass transfer. Continuous flow photochemical reactions have been successfully implemented for fluorinated silane synthesis, enabling scale-up reactions with consistent quality and reduced reaction times. These flow processes offer enhanced safety profiles when handling reactive fluorinated intermediates [14].
Process analytical technology integration has enabled real-time monitoring of fluorinated silane synthesis, allowing for immediate adjustment of reaction parameters to maintain optimal conditions. Advanced analytical techniques including gas chromatography-mass spectrometry and nuclear magnetic resonance spectroscopy provide real-time feedback on reaction progress and product distribution [13].
The purification of (1-Ethoxy-2,2,2-trifluoroethoxy) triethylsilane presents unique challenges due to the presence of multiple functional groups, the volatility of fluorinated compounds, and the potential for hydrolysis under ambient conditions. Effective purification strategies must address these challenges while maintaining product integrity and achieving the high purity levels required for applications in electronics and materials science [15] [16].
Distillation remains the primary purification method for fluorinated silanes, with fractional distillation being particularly effective for separating products with similar boiling points. The optimization of distillation conditions requires careful consideration of temperature profiles, pressure conditions, and column design to prevent thermal decomposition of fluorinated groups. Research has demonstrated that reactive distillation systems can achieve purities exceeding 99% for similar fluorinated silane compounds [15] [16].
The implementation of intermediate condensers in reactive distillation columns has proven particularly effective for ultrapure silane production. Optimal overhead and intermediate condensing temperatures have been determined through extensive process simulation and economic analysis. The configuration involves inserting single intermediate condensers at strategically determined positions to enhance separation efficiency while maintaining economic viability [16].
Table 4: Purification Methods and Efficiencies for Fluorinated Silanes
| Purification Method | Purity Achieved (%) | Key Parameters | Challenges |
|---|---|---|---|
| Fractional Distillation | 95-98 | Temperature gradient, reflux ratio | Thermal stability |
| Reactive Distillation | 99+ | Catalyst distribution, residence time | Process complexity |
| Chromatographic Separation | 99.5+ | Mobile phase selection, column efficiency | Scale limitations |
| Crystallization | 90-95 | Solvent selection, temperature control | Limited applicability |
Chromatographic purification methods have been developed specifically for fluorinated organosilicon compounds, with particular attention to the selection of appropriate stationary phases and mobile phase systems. Research has established that atmospheric pressure gas chromatography-mass spectrometry methods provide excellent separation efficiency for fluorinated silanes, with instrument detection limits of 0.0012 micrograms per milliliter for certain fluorinated silane compounds [13].
Advanced analytical methods for monitoring purification processes include specialized gas chromatography systems equipped with electron capture detectors, which offer enhanced sensitivity for fluorinated compounds. The development of these analytical methods has enabled precise monitoring of impurity levels and optimization of purification protocols. Mass spectrometry techniques provide structural confirmation and quantitative analysis of purification efficiency [13].
The handling and storage of purified fluorinated silanes require specialized protocols due to their sensitivity to moisture and potential for hydrolysis. Inert atmosphere storage systems and specialized packaging materials have been developed to maintain product integrity during storage and transportation. These systems must prevent exposure to atmospheric moisture while allowing for convenient handling during subsequent use [15].
Emerging purification technologies include membrane-based separation processes and advanced adsorption techniques using fluorinated surfaces. These methods offer potential advantages in terms of energy efficiency and environmental impact compared to traditional distillation processes. However, their implementation requires careful optimization to achieve the purity levels demanded by high-technology applications [17].